4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide
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Overview
Description
4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with the molecular formula C14H13Cl2NO2S2. This compound is characterized by the presence of a sulfonamide group, a chlorophenyl group, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-chlorophenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2R,3R,6S)-6-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide .
- 4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide .
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide .
Uniqueness
4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S2/c15-11-1-5-13(6-2-11)20-10-9-17-21(18,19)14-7-3-12(16)4-8-14/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPQRDVWXNBAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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